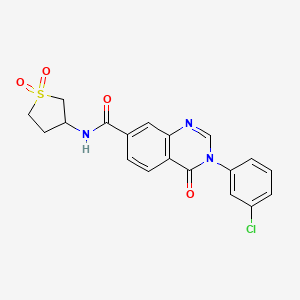
C16H14N6O4S4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C16H14N6O4S4 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitrogen, oxygen, and sulfur atoms, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C16H14N6O4S4 typically involves multi-step organic reactions. One common method includes the condensation of aromatic amines with sulfonyl chlorides, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
C16H14N6O4S4: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving This compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, sulfoxides, and sulfonates, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
C16H14N6O4S4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.
Mécanisme D'action
The mechanism by which C16H14N6O4S4 exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. The pathways involved often include signal transduction mechanisms and metabolic pathways that are crucial for cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to C16H14N6O4S4 include:
C16H14N6O4S3: Differing by one sulfur atom, this compound exhibits similar reactivity but with slightly different physical properties.
C16H14N6O4S5: With an additional sulfur atom, this compound shows enhanced stability in certain reactions.
Uniqueness
What sets This compound apart from its similar compounds is its balanced composition of sulfur atoms, which provides an optimal combination of reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.
Propriétés
Formule moléculaire |
C16H14N6O4S4 |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C16H14N6O4S4/c23-29(24,13-5-1-3-11-15(13)19-27-17-11)21-7-9-22(10-8-21)30(25,26)14-6-2-4-12-16(14)20-28-18-12/h1-6H,7-10H2 |
Clé InChI |
WDAUIHHYLOFFSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1S(=O)(=O)C2=CC=CC3=NSN=C32)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1H-indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12174654.png)
![1-(2,4-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12174655.png)




![1-(2,4-dimethylphenyl)-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine](/img/structure/B12174676.png)

![2-{[benzyl(methyl)amino]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12174681.png)

![(3Z)-7-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12174687.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12174704.png)

